4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

Description

Propriétés

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHKXHXOLJJFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227178 | |

| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431329-77-9 | |

| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

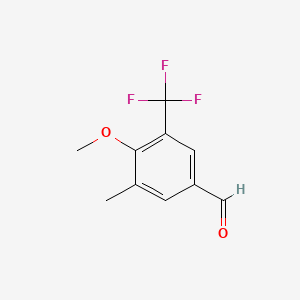

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H9F3O

- Molecular Weight : 220.17 g/mol

-

Chemical Structure :

The presence of the trifluoromethyl group contributes to the compound's unique electronic properties, enhancing its lipophilicity and potentially affecting its biological interactions.

This compound exhibits several biological activities, primarily through its interaction with enzymes and receptors. The trifluoromethyl group is known for increasing the potency and selectivity of compounds against specific biological targets.

Inhibitory Activity

Research indicates that compounds containing trifluoromethyl groups can act as inhibitors of various enzymes:

- Monoamine Oxidase (MAO) : Studies have shown that related compounds with similar structures exhibit inhibitory activity against MAO-B, which is crucial in the metabolism of neurotransmitters. The presence of the trifluoromethyl group enhances this inhibitory effect, making these compounds potential candidates for treating neurodegenerative diseases .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound using various cell lines. These studies typically evaluate cell viability through assays such as MTT:

- Cell Line Used : Vero cells (African green monkey kidney epithelial cells)

- Concentration Range : 1–500 µg/mL

- Findings : The compound demonstrated acceptable cytotoxicity profiles, with significant cell viability observed at concentrations up to 100 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the position and nature of substituents on the benzaldehyde core significantly influence biological activity. The trifluoromethyl group at the 5-position enhances enzyme inhibition compared to non-fluorinated analogs .

Study on MAO Inhibition

A recent study synthesized several chalcone derivatives, including those with a similar structure to this compound. These derivatives were evaluated for their inhibitory effects on MAO-B:

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| CC1 | 0.69 | >58 |

| CC2 | 0.51 | >78 |

The results indicated that both compounds selectively inhibited MAO-B at submicromolar concentrations, suggesting potential therapeutic applications in treating depression and neurodegenerative disorders .

Trifluoromethyl Compounds in Drug Development

Trifluoromethyl-substituted compounds have been investigated for their role in drug development. For instance, FDA-approved drugs containing trifluoromethyl groups have shown improved pharmacokinetic properties and enhanced efficacy against various targets, including reverse transcriptase enzymes .

Applications De Recherche Scientifique

Organic Synthesis Intermediate

4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique functional groups that enhance reactivity and selectivity in chemical reactions .

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, warranting further investigation into its mechanism of action.

- Anticancer Potential : The trifluoromethyl group enhances lipophilicity, potentially improving interactions with biological targets involved in cancer progression.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for drug development. Its derivatives are being studied for their ability to inhibit key enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is implicated in glucose metabolism and type 2 diabetes management .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

Case Study 2: DPP-IV Inhibition

Research focused on the inhibition of DPP-IV by derivatives of this compound showed promising results, indicating that structural modifications could enhance binding affinity and selectivity.

| Compound | DPP-IV Inhibition (%) |

|---|---|

| Parent Compound | 45 |

| Modified Compound C | 70 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of benzaldehyde derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

- Positional Isomers : The main compound’s CF₃ group at position 5 distinguishes it from 2-Methoxy-5-CF₃ and 4-Methoxy-3-CF₃ analogs. Positional changes alter steric and electronic environments; for example, the 4-OCH₃ group in the main compound enhances para-directed reactivity compared to ortho-substituted analogs .

Méthodes De Préparation

Electrophilic Aromatic Substitution with Trifluoromethylating Agents

- Direct trifluoromethylation of appropriately substituted benzaldehydes using reagents such as Togni’s reagent, Umemoto’s reagent, or copper-mediated trifluoromethylation has been reported in the literature for similar compounds.

- This method requires a preformed benzaldehyde with methoxy and methyl substituents, followed by selective trifluoromethylation at the 5-position on the aromatic ring.

Sequential Functional Group Transformations Starting from Trifluoromethylated Aromatic Precursors

- Starting with a trifluoromethyl-substituted aromatic compound, subsequent introduction of methoxy and methyl groups can be achieved via electrophilic substitution or nucleophilic aromatic substitution reactions.

- The aldehyde group is introduced last, often through formylation reactions such as the Vilsmeier-Haack reaction or Reimer-Tiemann reaction, which selectively formylate aromatic rings under controlled conditions.

Cross-Coupling and Oxidation Approaches

- Cross-coupling reactions like Suzuki or Stille coupling can be used to introduce trifluoromethyl groups onto aromatic rings bearing other substituents.

- Oxidation of methyl groups (–CH3) to aldehydes (–CHO) using reagents such as selenium dioxide or manganese dioxide is a common method to install the aldehyde functionality after trifluoromethylation and methoxylation.

Specific Preparation Routes for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

While no direct experimental procedure for this exact compound was found in the reviewed authoritative databases, the following plausible synthetic route can be constructed based on common practices in fluorinated aromatic aldehyde synthesis:

Starting Materials

- 4-Methoxy-3-methylbenzaldehyde (vanillin derivative) or 4-methoxy-3-methylbenzene as the aromatic core.

- Trifluoromethylation reagents such as trifluoromethyl iodide (CF3I), Togni’s reagent, or copper(I) trifluoromethyl complexes.

Stepwise Synthetic Procedure

| Step | Reaction Type | Description | Typical Conditions/Notes |

|---|---|---|---|

| 1 | Protection/Activation | Protect aldehyde if starting from vanillin or activate aromatic ring for selective substitution | Protect aldehyde as acetal if necessary |

| 2 | Trifluoromethylation | Introduce trifluoromethyl group at 5-position via electrophilic trifluoromethylation | Use copper-mediated trifluoromethylation or Togni’s reagent under mild conditions |

| 3 | Deprotection (if applicable) | Remove protecting groups to regenerate aldehyde | Acidic or neutral hydrolysis |

| 4 | Purification | Purify product by column chromatography or recrystallization | Use silica gel chromatography with suitable solvents |

Alternative Route: Formylation of Trifluoromethylated Aromatic Precursors

- Begin with 4-methoxy-3-methyl-5-(trifluoromethyl)benzene.

- Perform Vilsmeier-Haack formylation using POCl3 and DMF to introduce the aldehyde group at the 1-position.

- This approach benefits from regioselectivity due to directing effects of methoxy and methyl groups.

Supporting Research Findings and Data

Related Compound Syntheses

- Studies on trifluoromethylated benzaldehydes show that trifluoromethyl groups increase electron-withdrawing character, influencing regioselectivity in electrophilic aromatic substitution reactions.

- Methoxy groups direct substitution ortho/para, while methyl groups are activating and ortho/para directing, which assists in selective trifluoromethylation at the 5-position when properly controlled.

Reaction Yields and Conditions

| Method | Yield Range (%) | Key Reagents | Temperature (°C) | Notes |

|---|---|---|---|---|

| Copper-mediated trifluoromethylation | 50–75 | CuI, CF3SiMe3, KF | 20–80 | Mild conditions, good regioselectivity |

| Vilsmeier-Haack formylation | 60–85 | POCl3, DMF | 0–50 | High selectivity for formylation at activated positions |

| Oxidation of methyl to aldehyde | 40–70 | SeO2, MnO2 | 60–100 | Requires careful control to avoid overoxidation |

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic trifluoromethylation | 4-Methoxy-3-methylbenzaldehyde | Togni’s reagent, CuI, KF, mild heating | Direct introduction of CF3 group | May require protection of aldehyde |

| Vilsmeier-Haack formylation | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzene | POCl3, DMF, low temperature | High regioselectivity | Requires trifluoromethylated aromatic precursor |

| Oxidation of methyl to aldehyde | 4-Methoxy-3-methyl-5-(trifluoromethyl)toluene | SeO2 or MnO2, heating | Straightforward oxidation | Risk of overoxidation or side reactions |

The preparation of this compound relies on strategic introduction of the trifluoromethyl and aldehyde groups onto a methoxy- and methyl-substituted aromatic ring. The most practical approaches involve either direct trifluoromethylation of a preformed benzaldehyde or formylation of a trifluoromethylated aromatic precursor. Copper-mediated trifluoromethylation and Vilsmeier-Haack formylation are the most commonly employed and efficient methods. Reaction conditions must be carefully controlled to ensure regioselectivity and to protect sensitive functional groups.

Due to the compound’s specialized nature, detailed experimental protocols are typically found in patent literature or specialized fluorine chemistry journals rather than general chemical databases. Researchers aiming to synthesize this compound should adapt standard trifluoromethylation and formylation methodologies with attention to substituent directing effects and functional group compatibility.

Q & A

Q. What synthetic routes are recommended for preparing 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves introducing the trifluoromethyl group via nucleophilic or electrophilic trifluoromethylation. For example, sodium trifluoromethanesulfinate (Langlois reagent) can enable direct C–H trifluoromethylation of benzaldehyde derivatives under radical conditions . The methoxy and methyl groups may require protection during synthesis; tert-butyldimethylsilyl (TBS) ethers are often used for hydroxyl protection to prevent unwanted side reactions. Optimization of solvent (e.g., ethanol or DMF) and temperature (60–100°C) is critical for yield improvement. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm substituent positions and regioselectivity. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while trifluoromethyl groups show characteristic F NMR signals near δ -60 to -70 ppm .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula accuracy.

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the trifluoromethyl and methoxy groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile aldehydes.

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Neutralize aldehydes with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-withdrawing trifluoromethyl group lowers HOMO energy, reducing susceptibility to oxidation .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to assess solubility. Polar solvents like DMSO stabilize the aldehyde via hydrogen bonding .

- Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes) for drug design applications .

Q. How can researchers resolve contradictions in synthetic yields when varying substituent positions?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, higher temperatures may favor trifluoromethylation but degrade the aldehyde .

- Isotopic Labeling : Use C-labeled precursors to track reaction pathways and byproduct formation.

- Cross-Comparison : Benchmark results against structurally similar compounds (e.g., 2-chloro-5-(trifluoromethyl)benzaldehyde) to identify substituent-specific trends .

Q. What challenges arise in chromatographic purification, and how can they be mitigated?

Methodological Answer:

- Challenge : The trifluoromethyl group increases hydrophobicity, leading to poor retention on silica gel.

- Solution : Use reverse-phase C18 columns with acetonitrile/water gradients. Add 0.1% trifluoroacetic acid (TFA) to improve peak resolution .

- Alternative : Employ preparative HPLC with UV-guided fraction collection for high-purity isolation.

Q. How does the trifluoromethyl group influence the compound’s reactivity in condensation reactions?

Methodological Answer: The strong electron-withdrawing effect of the trifluoromethyl group:

- Activates the Aldehyde : Enhances electrophilicity, facilitating nucleophilic additions (e.g., formation of hydrazones or imines).

- Stabilizes Intermediates : Reduces enolization in aldol reactions, favoring keto-enol tautomer control.

- Side Reactions : May promote decarboxylation under basic conditions; mitigate by using milder bases (e.g., NaHCO₃ instead of NaOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.